molecular formula C10H7NO5 B12875694 2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Cat. No.: B12875694
M. Wt: 221.17 g/mol
InChI Key: BKPFEUBQORQCKU-UHFFFAOYSA-N
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Description

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-aminophenol with glyoxylic acid under acidic conditions to form the benzoxazole ring. The formyl group is then introduced through a formylation reaction using formic acid or a formylating agent such as N-formylmorpholine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The benzoxazole ring can interact with biological receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of both a formyl group and a hydroxyacetic acid moiety.

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

2-(2-formyl-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H7NO5/c12-4-7-11-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-4,9,13H,(H,14,15)

InChI Key

BKPFEUBQORQCKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C=O)C(C(=O)O)O

Origin of Product

United States

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